molecular formula C21H24N8O4 B12799872 3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- CAS No. 77737-04-3

3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Cat. No.: B12799872
CAS No.: 77737-04-3
M. Wt: 452.5 g/mol
InChI Key: HUIWEWMNRIAEOB-UHFFFAOYSA-N
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Description

This compound (CAS: 68877-62-3; synonyms listed in ) is a highly substituted 3-pyridinecarbonitrile derivative featuring an azo linkage (-N=N-) and multiple functional groups, including cyano (-CN), nitro (-NO₂), amino (-NH₂), and a 4-hydroxybutoxypropyl side chain. Its structural complexity suggests applications in dye chemistry or pharmaceutical intermediates, as azo compounds are widely used in dyes and bioactive molecules .

Properties

CAS No.

77737-04-3

Molecular Formula

C21H24N8O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-amino-5-[(2-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C21H24N8O4/c1-14-17(13-23)20(24)26-21(25-7-4-10-33-9-3-2-8-30)19(14)28-27-18-6-5-16(29(31)32)11-15(18)12-22/h5-6,11,30H,2-4,7-10H2,1H3,(H3,24,25,26)

InChI Key

HUIWEWMNRIAEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- typically involves multiple steps. The starting materials often include pyridine derivatives and various reagents to introduce the functional groups. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group may yield corresponding amines, while oxidation of the nitro group may yield different nitrogen-containing compounds.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 3-pyridinecarbonitrile derivatives, focusing on structural features, applications, and physicochemical properties.

Azo-Linked Pyridinecarbonitriles
Compound (CAS) Substituents Key Applications/Properties Reference
Target compound (68877-62-3) 2-amino, 5-[(2-cyano-4-nitrophenyl)azo], 6-[3-(4-hydroxybutoxy)propylamino] Likely dye intermediate; potential carcinogenic amine precursor
73528-78-6 5-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo], 2,6-bis(methoxyethyl)amino Solvent dye; high thermal stability
85392-21-8 5-[[2-chloro-4-(phenylazo)phenyl]azo], 2,6-bis(3-methoxypropyl)amino Textile dye; moderate environmental mobility

Key Findings :

  • The target compound’s 4-hydroxybutoxypropyl side chain distinguishes it from others in this group, likely improving solubility in polar solvents compared to methoxy or chloro substituents .
Bioactive Pyridinecarbonitriles
Compound (Example) Substituents Bioactivity/Properties Reference
Abou-Seri et al. (2011) derivatives 2-alkoxy, 4-aryl, 6-benzimidazolyl Vasodilation (IC₅₀: 0.145–0.214 mM)
CAS 585551-21-9 2-amino, 6-ethyl, 5-methyl, 4-pyrrolyl Pharmaceutical intermediate (unspecified)
Target compound Azo-linked nitro/cyano groups No direct bioactivity reported; structural similarity suggests potential for redox-mediated activity

Key Findings :

  • Unlike vasoactive derivatives from Abou-Seri et al., the target compound lacks benzimidazole or alkoxy groups critical for receptor binding .
Physicochemical and Environmental Properties
Property Target Compound 3-Cyanopyridine (Simpler Analog) Reference
Vapor pressure Not reported 0.296 mm Hg at 25°C (high volatility)
Bioconcentration (BCF) Not reported BCF = 3 (low aquatic accumulation)
Soil mobility (Koc) Estimated high (polar substituents) Koc = 37 (very high mobility)
Synthetic utility Dye/pharmaceutical intermediate Building block for agrochemicals

Key Findings :

  • The target compound’s environmental fate remains unstudied, but its structural complexity and nitro groups suggest slower degradation compared to simpler 3-cyanopyridine .
  • High soil mobility (inferred from polar side chains) may increase groundwater contamination risks .

Biological Activity

3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C27H28N8O5
  • Molecular Weight : 544.56 g/mol
  • Boiling Point : Approximately 838.6 °C (predicted)
  • Density : 1.31 g/cm³ (predicted)
  • pKa : 14.39 (predicted)
PropertyValue
Molecular FormulaC27H28N8O5
Molecular Weight544.56 g/mol
Boiling Point838.6 °C
Density1.31 g/cm³
pKa14.39

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano and nitrophenyl groups enhances its reactivity and binding affinity towards these targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Case Study: Anticancer Effects

In a study conducted on human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as a chemotherapeutic agent. The IC50 values for different cancer cell lines were determined as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits promising biological activities, it is essential to evaluate its safety profile comprehensively. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.

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